molecular formula C11H13F B1323614 4-(3-Fluorophenyl)-2-methyl-1-butene CAS No. 731773-07-2

4-(3-Fluorophenyl)-2-methyl-1-butene

Cat. No. B1323614
CAS RN: 731773-07-2
M. Wt: 164.22 g/mol
InChI Key: OWKXVPYYUZQPIC-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2-methyl-1-butene, also known as 3-fluoro-4-methyl-1-butene, is an organic compound that is used in a variety of scientific applications. It is a colorless liquid with a pungent odor and has a melting point of -54.6°C and boiling point of 91.2°C. It is insoluble in water but soluble in organic solvents. It has a molecular weight of 140.19 g/mol and a molecular formula of C10H12F. It is a highly flammable compound and should be handled with caution.

Scientific Research Applications

Synthesis and Polymerization Applications

One notable application of compounds related to 4-(3-Fluorophenyl)-2-methyl-1-butene is in the synthesis of telechelic oligomers. For example, 2,3-Di-(4-fluorophenyl)buta-1,3-diene, a compound with a similar structure, has been copolymerized with methyl methacrylate and styrene by a radical mechanism. The resulting copolymers, upon ozonolysis, yield telechelic oligomers with 4-fluorophenyl ketone end groups. These oligomers exhibit 1,4-configurations predominantly, indicating specific structural formations during polymerization (Dix, Ebdon, & Hodge, 1993).

Mechanistic Studies in Organic Reactions

In organic chemistry, the behavior of certain compounds under specific conditions provides insight into reaction mechanisms. For instance, the reaction of arc-generated carbon atoms with tert-butylbenzene, a process similar to interactions involving 4-(3-Fluorophenyl)-2-methyl-1-butene, produces 3-methyl-3-phenyl-1-butene among other compounds. This reaction, involving carbon insertion followed by hydrogen shifts, highlights the complexity of organic reaction mechanisms and the potential roles of fluoro-substituted butenes in such processes (Armstrong, Zheng, & Shevlin, 1998).

properties

IUPAC Name

1-fluoro-3-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8H,1,6-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKXVPYYUZQPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641173
Record name 1-Fluoro-3-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

731773-07-2
Record name 1-Fluoro-3-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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